molecular formula C23H23N3O B3557010 (4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE

Cat. No.: B3557010
M. Wt: 357.4 g/mol
InChI Key: UUQSGZNZGHPCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound with a molecular formula of C23H23N3O It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a pyridyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the reaction of benzhydrylpiperazine with a pyridyl methanone derivative. One common method includes the use of a coupling reaction where the benzhydrylpiperazine is reacted with a pyridyl methanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: This compound has a similar structure but with a pyrazolyl group instead of a pyridyl group.

    (4-BENZHYDRYLPIPERAZINO)(5-THIOPHEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDIN-3-YL)METHANONE: Another similar compound with a pyrazolo[1,5-a]pyrimidinyl group.

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(3-PYRIDYL)METHANONE is unique due to its specific combination of a benzhydryl group, piperazine ring, and pyridyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(21-12-7-13-24-18-21)26-16-14-25(15-17-26)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQSGZNZGHPCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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